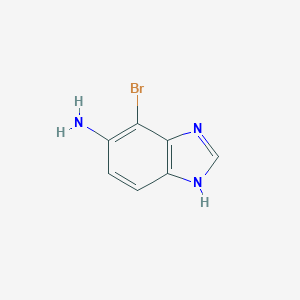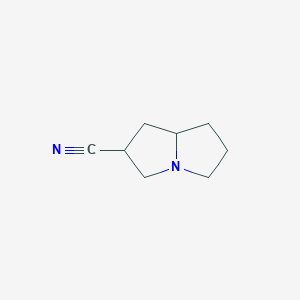
Hexahydro-1H-pyrrolizine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1H-pyrrolizine-2-carbonitrile, commonly known as HHPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HHPN is a cyclic amine with a carbonitrile functional group, and its molecular formula is C6H10N2.
Mécanisme D'action
The exact mechanism of action of HHPN is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. HHPN has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication. It has also been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Effets Biochimiques Et Physiologiques
HHPN has been found to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. HHPN has also been found to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. Furthermore, HHPN has been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HHPN in lab experiments is its potential applications in drug development. HHPN has been found to exhibit various pharmacological properties, and it can be used as a lead compound for the development of new drugs. However, one of the limitations of using HHPN in lab experiments is its toxicity. HHPN has been found to be toxic to cells at high concentrations, and care must be taken when handling this compound.
Orientations Futures
There are several future directions for the study of HHPN. One potential direction is the development of new drugs based on the pharmacological properties of HHPN. Another direction is the study of the mechanism of action of HHPN, which can provide insights into the development of new drugs. Furthermore, the study of the toxicity of HHPN can help in the development of safe handling procedures for this compound.
Conclusion:
In conclusion, HHPN is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HHPN has been found to exhibit antitumor, antiviral, and anti-inflammatory properties, and it has potential applications in drug development. The synthesis method of HHPN involves a multi-step process, and care must be taken when handling this compound due to its toxicity. There are several future directions for the study of HHPN, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
HHPN can be synthesized through a multi-step process involving the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. The oxime is then reacted with sodium methoxide to form a cyclic intermediate, which is further reacted with cyanogen bromide to form HHPN. The yield of HHPN can be improved by optimizing the reaction conditions and using appropriate solvents.
Applications De Recherche Scientifique
HHPN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and anti-inflammatory properties. HHPN has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, HHPN has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
170442-01-0 |
|---|---|
Nom du produit |
Hexahydro-1H-pyrrolizine-2-carbonitrile |
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2 |
Clé InChI |
ZOGQXAHMVWWWNY-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CN2C1)C#N |
SMILES canonique |
C1CC2CC(CN2C1)C#N |
Synonymes |
1H-Pyrrolizine-2-carbonitrile,hexahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
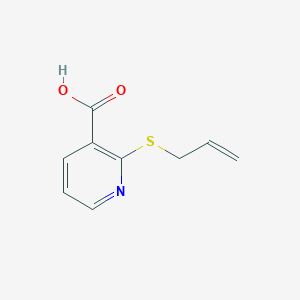

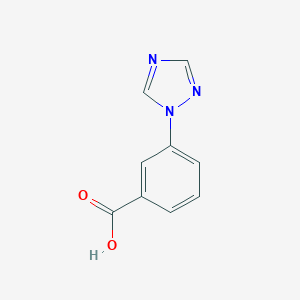
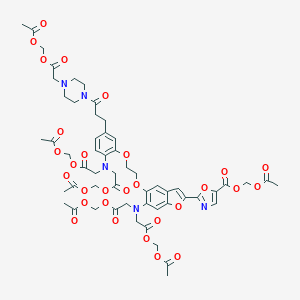
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
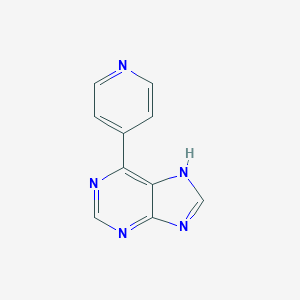
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
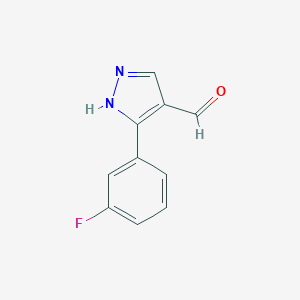
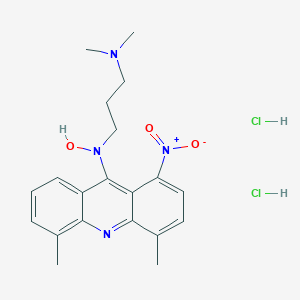
![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
